ethyl 4-(cinnamoylamino)benzoate
Overview
Description
Ethyl 4-(cinnamoylamino)benzoate is an organic compound with the molecular formula C18H17NO3. It is a derivative of benzoic acid and cinnamic acid, featuring an ester functional group. This compound is known for its unique chemical structure, which combines the aromatic properties of both benzoic and cinnamic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(cinnamoylamino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine to form 4-(cinnamoylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cinnamoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-(cinnamoylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(cinnamoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(cinnamoylamino)benzoate can be compared with other similar compounds, such as:
- Ethyl 2-(cinnamoylamino)benzoate
- Ethyl 4-(decanylamino)benzoate
- Ethyl 4-(phthalimidomethylamino)benzoate
These compounds share similar structural features but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity.
Biological Activity
Ethyl 4-(cinnamoylamino)benzoate is an organic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C18H17NO3 and features both benzoic and cinnamic acid derivatives. The synthesis typically involves:
- Formation of 4-(cinnamoylamino)benzoic acid : Reacting 4-aminobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine.
- Esterification : The intermediate is then esterified with ethanol using a catalyst like sulfuric acid.
This multi-step process allows for the creation of the compound with specific functional groups that contribute to its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by potentially inhibiting enzymes involved in inflammatory pathways. This effect is crucial for developing treatments for conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.
Anticancer Potential
Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular targets that regulate cell growth and survival, suggesting its potential as a therapeutic agent in oncology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It can bind to receptors that play roles in cell signaling, thereby modulating various biological processes .
Comparative Analysis with Similar Compounds
A comparison with similar compounds can provide insights into the unique properties of this compound:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |
---|---|---|---|
This compound | High | Moderate | High |
Ethyl 2-(cinnamoylamino)benzoate | Moderate | Low | Moderate |
Ethyl 4-(decanylamino)benzoate | Low | High | Low |
This table illustrates that while this compound exhibits significant activity across all three categories, other derivatives may have varying efficacy depending on their structural modifications .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various derivatives demonstrated that this compound had a minimum inhibitory concentration (MIC) significantly lower than other tested compounds, indicating superior antimicrobial efficacy against Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Research : In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines in human cell lines, suggesting a mechanism that could be harnessed for therapeutic applications in inflammatory diseases.
- Cancer Cell Line Studies : Research involving human leukemia HL-60 cells revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
ethyl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-18(21)15-9-11-16(12-10-15)19-17(20)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,20)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZJQCDMKLAAV-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352674 | |
Record name | ST50183211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38108-09-7 | |
Record name | NSC204560 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50183211 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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